molecular formula C12H12BrClN2O2S B3012539 (5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 1807940-12-0

(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No. B3012539
CAS RN: 1807940-12-0
M. Wt: 363.65
InChI Key: LPRPLAGDBMZDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C12H12BrClN2O2S and its molecular weight is 363.65. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • A study by Uwabagira and Sarojini (2019) on a similar compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, demonstrated in vitro anti-breast cancer activity and anti-inflammatory properties, suggesting a potential role for similar thiazolidinedione derivatives in cancer and inflammation research (Uwabagira & Sarojini, 2019).

Antidiabetic and Insulin Sensitizing Effects

  • Gutiérrez-Hernández et al. (2019) found that certain benzimidazole-thiazolidinedione hybrids exhibited antihyperglycemic action, linked to insulin sensitization mechanisms. This suggests that structurally similar thiazolidinediones could have potential applications in diabetes treatment (Gutiérrez-Hernández et al., 2019).

Dual Inhibitor of Signaling Pathways

  • Li et al. (2010) discovered a thiazolidine-2,4-dione derivative that acted as a dual inhibitor of Raf/MEK/ERK and PI3K/Akt signaling cascades, indicating the potential of similar compounds in the development of anticancer agents (Li et al., 2010).

Corrosion Inhibition in Engineering

  • Yadav et al. (2015) explored thiazolidinedione derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating their potential utility in industrial and engineering applications (Yadav et al., 2015).

Antimicrobial Activity

  • Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives from a base thiazolidine-2,4-dione compound, showing significant antibacterial and antifungal activities (Jat et al., 2006).

properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S.ClH/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10;/h1-3,6-7H,4-5,14H2;1H/b10-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRPLAGDBMZDGL-VEZAGKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride

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